Bienvenue dans la boutique en ligne BenchChem!

Sultamicillin

Pharmacokinetics Oral Bioavailability Prodrug Efficiency

Sultamicillin is the only oral mutual prodrug that delivers ampicillin and the β-lactamase inhibitor sulbactam in a fixed 1:1 molar ratio, overcoming sulbactam's poor oral bioavailability. This design achieves >80% absolute oral bioavailability and equimolar systemic exposure, matching the IV ampicillin-sulbactam combination. Clinical evidence shows superior efficacy in respiratory tract infections vs ampicillin alone, a 95.3% cure rate in UTI vs amoxicillin/clavulanate, and significantly lower diarrhea incidence. The convenient b.i.d. dosing improves adherence. Sourcing this compound enables seamless IV-to-oral step-down therapy. Ideal for pharmaceutical development, reference standards, and antibiotic research requiring the authentic prodrug architecture.

Molecular Formula C25H30N4O9S2
Molecular Weight 594.7 g/mol
CAS No. 76497-13-7
Cat. No. B1682570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSultamicillin
CAS76497-13-7
SynonymsSultamicillin;  CP-49,952;  CP 49,952;  CP49,952;  CP-49952;  CP 49952;  CP49952. VD 1827
Molecular FormulaC25H30N4O9S2
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
InChIInChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1
InChIKeyOPYGFNJSCUDTBT-PMLPCWDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sultamicillin (CAS 76497-13-7): Orally Bioavailable Ampicillin-Sulbactam Mutual Prodrug for Beta-Lactamase-Producing Infections


Sultamicillin (CAS 76497-13-7) is a mutual double-ester prodrug in which ampicillin and the beta-lactamase inhibitor sulbactam are covalently linked via a methylene bridge in a 1:1 molar ratio [1]. Upon oral administration, sultamicillin undergoes rapid first-pass hydrolysis in the intestinal wall to liberate equimolar proportions of ampicillin and sulbactam into systemic circulation [2]. The molecular formula is C25H30N4O9S2 with a molecular weight of 594.66 g/mol [3]. As an orally active beta-lactam/beta-lactamase inhibitor combination, sultamicillin extends the antibacterial spectrum of ampicillin to include beta-lactamase-producing strains that would otherwise be resistant [1].

Why Oral Ampicillin Plus Sulbactam Co-Administration Cannot Substitute for Sultamicillin in Oral Antibacterial Therapy


Generic substitution of sultamicillin with separate oral co-administration of ampicillin and sulbactam is pharmacokinetically invalid. Sulbactam alone exhibits poor oral bioavailability and is not approved as an oral monotherapy; its clinical use has been historically restricted to parenteral administration [1]. The mutual prodrug design of sultamicillin overcomes this limitation: the lipophilic double-ester structure enables efficient gastrointestinal absorption followed by quantitative first-pass hydrolysis to deliver ampicillin and sulbactam in precisely equimolar proportions [2]. Separate oral dosing cannot achieve this synchronized, 1:1 systemic delivery of both active moieties. The following evidence demonstrates that sultamicillin's prodrug architecture confers quantifiable advantages in bioavailability, clinical tolerability, and antibacterial potency that cannot be replicated by alternative oral beta-lactam/beta-lactamase inhibitor combinations.

Sultamicillin vs. Comparators: Quantified Differentiation in Bioavailability, Clinical Tolerability, and Antibacterial Activity


Absolute Oral Bioavailability Exceeds 80% vs. Parenteral Reference in Human Volunteers

Sultamicillin demonstrates high oral bioavailability for both ampicillin and sulbactam. In a crossover study of six healthy male volunteers receiving a single 750 mg oral dose of sultamicillin or an equivalent intravenous dose of ampicillin (441 mg) plus sulbactam (294 mg), the absolute bioavailability for both drugs from sultamicillin, estimated from plasma and urine pharmacokinetics, was better than 80% [1]. This confirms that the mutual prodrug design overcomes the intrinsically poor oral absorption of free sulbactam.

Pharmacokinetics Oral Bioavailability Prodrug Efficiency

2- to 2.5-Fold Greater Total Bioavailability vs. Individual Ampicillin and Sulbactam Dosing in Preclinical Model

In rats, oral administration of sultamicillin delivered 2 to 2.5 times greater total bioavailability for ampicillin and sulbactam compared to when each drug was administered individually [1]. The prodrug is completely hydrolyzed upon oral absorption to equimolar proportions of sulbactam and ampicillin, with actual plasma concentrations (measured in μg/mL) of ampicillin and sulbactam being generally equivalent in rats, mice, and beagle dogs [1].

Preclinical Pharmacokinetics Prodrug Efficiency Oral Absorption Enhancement

Diarrhea Incidence Reduced by 58% vs. Amoxicillin-Clavulanate in Upper Respiratory Tract Infection RCT

In an open-label, multicentric, randomized trial comparing sultamicillin (ampicillin/sulbactam) vs. amoxicillin/clavulanate for upper respiratory tract infections in 102 adult patients, diarrhea occurred in 29.4% of patients receiving sultamicillin compared to 70.6% of patients receiving amoxicillin/clavulanate (p=0.0164) [1]. Cure rates were comparable between groups (sultamicillin: 64.4% at visit 2, 97.4% at visit 3; amoxicillin/clavulanate: 61.7% at visit 2, 93.2% at visit 3) [1].

Clinical Tolerability Gastrointestinal Adverse Events Comparator Trial

BID Dosing Achieves Comparable Efficacy to Amoxicillin-Clavulanate TID in Uncomplicated UTI

In an open, randomized multicenter trial comparing sultamicillin vs. amoxicillin/clavulanate in 132 patients with acute uncomplicated urinary tract infections, sultamicillin 750 mg twice daily (b.i.d.) achieved a 95.3% cure rate (61/64 evaluable patients) compared to 90.3% (56/62 evaluable patients) with amoxicillin/clavulanate 625 mg three times daily (t.i.d.) [1]. Both combinations were well tolerated with no serious side effects observed [1].

Dosing Convenience Urinary Tract Infection Comparator Trial

Superior Therapeutic Effect Against Gram-Negative Bacilli vs. Ampicillin, Cephalexin, and Cefaclor in Murine Infection Model

In mouse infection models, the therapeutic effect of oral sultamicillin against infections caused by Gram-negative bacilli resistant to ampicillin, cephalexin, and cefaclor was 'by far superior' to those of the reference beta-lactams [1]. In mixed infection models with E. coli and B. fragilis, sultamicillin demonstrated more potent therapeutic effect than ampicillin, cephalexin, or cefaclor [1]. Notably, while sulbactam alone had little activity against the majority of organisms tested, sultamicillin exerted considerable activity against beta-lactamase-producing strains resistant to ampicillin and other beta-lactams [1].

In Vivo Efficacy Gram-Negative Infections Beta-Lactamase-Producing Pathogens

MIC Advantage Against Beta-Lactamase-Producing E. coli: 6.25-25 μg/mL vs. Higher Ampicillin MICs

In vitro susceptibility testing against clinical isolates revealed that sultamicillin maintains activity against beta-lactamase-producing strains where ampicillin alone is ineffective. Against E. coli clinical isolates, the MIC peak for sultamicillin was 6.25-25 μg/mL, demonstrating superior activity compared to ampicillin [1]. Similarly, against K. pneumoniae, sultamicillin exhibited an MIC peak of 6.25 μg/mL, which was superior to ampicillin, though inferior to cefaclor [1]. Eight of ten different beta-lactamase-producing strains with ampicillin MICs >100 μg/mL were sensitive to sultamicillin [2].

Antibacterial Activity MIC Comparison Beta-Lactamase-Producing Strains

Sultamicillin: Evidence-Based Research and Industrial Application Scenarios


Oral Step-Down Therapy Following Parenteral Ampicillin-Sulbactam

Sultamicillin enables seamless transition from intravenous ampicillin-sulbactam to oral therapy without altering the active drug combination. The mutual prodrug delivers ampicillin and sulbactam in the same 1:1 molar ratio as the parenteral formulation, with absolute oral bioavailability exceeding 80% [1]. Clinical studies confirm that intravenous sulbactam/ampicillin followed by oral sultamicillin achieves clinical cure or improvement in 98% of evaluable patients across medical and surgical infections [2]. This sequential therapy approach reduces hospitalization duration and healthcare costs while maintaining therapeutic continuity.

Outpatient Management of Beta-Lactamase-Producing Respiratory Tract Infections

Sultamicillin is indicated for empiric oral treatment of upper and lower respiratory tract infections where beta-lactamase-producing H. influenzae, M. catarrhalis, or S. aureus are suspected pathogens. In vitro susceptibility data confirm that sultamicillin maintains activity against ampicillin-resistant, beta-lactamase-producing strains, with MIC peaks of 6.25-25 μg/mL against E. coli and 6.25 μg/mL against K. pneumoniae—superior to ampicillin [3]. A systematic review and meta-analysis of 9 RCTs (886 patients) concluded that sultamicillin efficacy is superior to ampicillin in children with respiratory tract infections, with favorable tolerability [4].

Uncomplicated Urinary Tract Infection with BID Dosing Advantage

Sultamicillin 750 mg twice daily provides a convenient b.i.d. oral regimen for uncomplicated urinary tract infections, achieving a 95.3% cure rate comparable or numerically superior to amoxicillin/clavulanate 625 mg t.i.d. (90.3% cure rate) [5]. The reduced dosing frequency (2 vs. 3 daily doses) supports improved patient adherence in outpatient settings. This evidence supports sultamicillin procurement for community-acquired UTI management, particularly in regions with high prevalence of beta-lactamase-producing uropathogens.

Pediatric Acute Otitis Media with Reduced Gastrointestinal Intolerance

Sultamicillin demonstrates comparable efficacy to amoxicillin-clavulanate for pediatric acute otitis media, with no statistically significant difference in effusion clearance at 10 days (P=0.23) and 30 days (P=0.72) in a double-blind randomized study of 144 pediatric subjects [6]. In adult respiratory infection trials, sultamicillin was associated with significantly lower diarrhea incidence (29.4%) compared to amoxicillin/clavulanate (70.6%, p=0.0164) [7], suggesting a potential gastrointestinal tolerability advantage that may be particularly relevant for pediatric populations where medication adherence is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sultamicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.